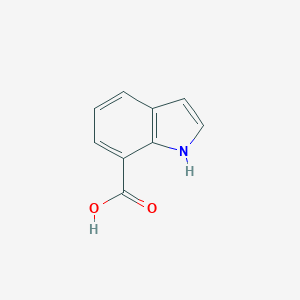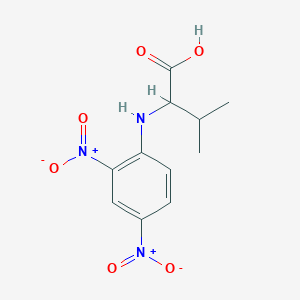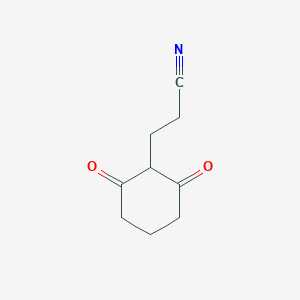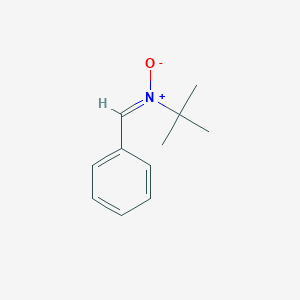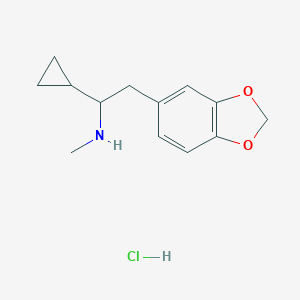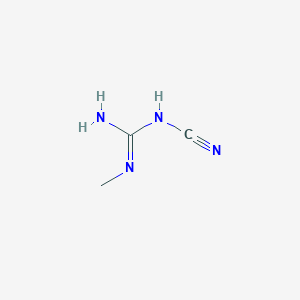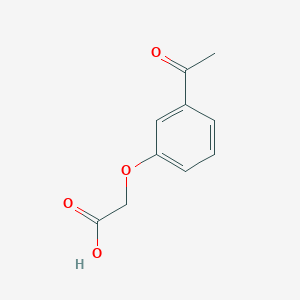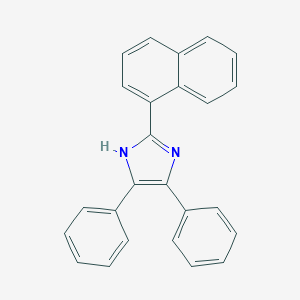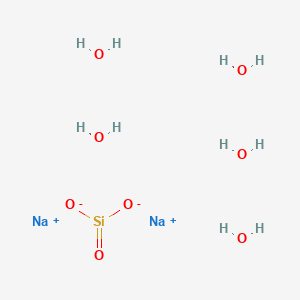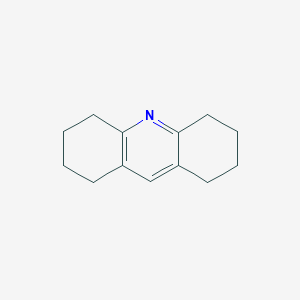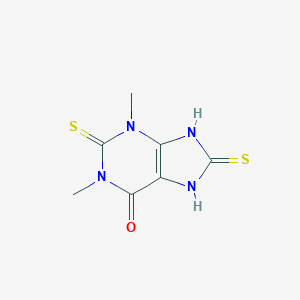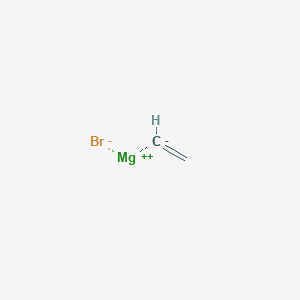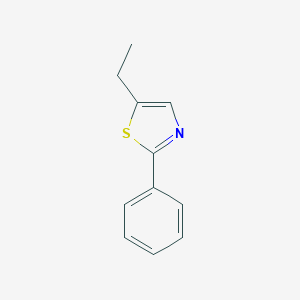
Thiazole, 5-ethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a class of heterocyclic organic compounds that are widely used in medicinal chemistry for their diverse biological activities. Among them, 5-ethyl-2-phenyl-thiazole (ETPT) has been gaining attention due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of Thiazole, 5-ethyl-2-phenyl- is not fully understood, but it is believed to involve multiple targets. Studies have shown that Thiazole, 5-ethyl-2-phenyl- can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription. Thiazole, 5-ethyl-2-phenyl- also inhibits the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. In cancer cells, Thiazole, 5-ethyl-2-phenyl- induces apoptosis by activating the intrinsic pathway and inhibiting the AKT/mTOR signaling pathway.
Effets Biochimiques Et Physiologiques
Thiazole, 5-ethyl-2-phenyl- has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In bacterial cells, Thiazole, 5-ethyl-2-phenyl- inhibits DNA replication and transcription, leading to growth inhibition and cell death. In mammalian cells, Thiazole, 5-ethyl-2-phenyl- has been found to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. Thiazole, 5-ethyl-2-phenyl- also exhibits antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Thiazole, 5-ethyl-2-phenyl- is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory and anticancer effects, which may have therapeutic implications in various diseases. However, one of the limitations of Thiazole, 5-ethyl-2-phenyl- is its low solubility in water, which may affect its bioavailability and limit its use in vivo. In addition, further studies are needed to elucidate the mechanism of action of Thiazole, 5-ethyl-2-phenyl- and its potential side effects.
Orientations Futures
There are several future directions for the research on Thiazole, 5-ethyl-2-phenyl-. One of the areas of interest is the development of new antibiotics based on Thiazole, 5-ethyl-2-phenyl-, which may overcome the problem of antibiotic resistance. Another area of research is the identification of the molecular targets of Thiazole, 5-ethyl-2-phenyl- and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of Thiazole, 5-ethyl-2-phenyl- in vivo, as well as its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Thiazole, 5-ethyl-2-phenyl- is a promising compound with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to involve multiple targets. Thiazole, 5-ethyl-2-phenyl- has potential applications in drug discovery and development, particularly in the areas of antibiotic, anti-inflammatory, and anticancer drug development. Further studies are needed to elucidate its mechanism of action and evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
Thiazole, 5-ethyl-2-phenyl- can be synthesized by the reaction of ethyl isothiocyanate with acetophenone in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Thiazole, 5-ethyl-2-phenyl- has been extensively studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Thiazole, 5-ethyl-2-phenyl- has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Propriétés
Numéro CAS |
10045-49-5 |
|---|---|
Nom du produit |
Thiazole, 5-ethyl-2-phenyl- |
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
5-ethyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
QRDONIWIOXKQKB-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=CC=C2 |
SMILES canonique |
CCC1=CN=C(S1)C2=CC=CC=C2 |
Synonymes |
5-Ethyl-2-phenylthiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



